molecular formula C9H11BrClN B1439534 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1197595-75-7

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1439534
CAS No.: 1197595-75-7
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It has a molecular weight of 248.55 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10BrN.ClH/c10-7-2-3-8-6 (5-7)1-4-9 (8)11;/h2-3,5,9H,1,4,11H2;1H . The compound has a complex structure with a bromine atom attached to the 5th carbon of the indenamine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.55 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 0 and a complexity of 149 . The exact mass and monoisotopic mass of the compound are 246.97634 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Synthesis Applications

5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound that finds application in various synthesis processes. For instance, it is used in the synthesis of complex organic compounds, such as in the development of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. This synthesis involves a six-step process with a 49% overall yield, demonstrating the compound's utility in multi-step organic reactions (Prashad et al., 2006).

Catalytic Applications

In the field of catalysis, this compound can be a crucial player. For instance, in the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, this compound plays a significant role, leading to high yields and excellent chemoselectivity (Jianguo Ji et al., 2003).

Pharmaceutical Applications

In pharmaceutical research, this compound contributes to the synthesis of various bioactive molecules. An example is its use in the development of σ receptor ligands, where structural modifications in the amine portion of the compound lead to variations in binding affinity and selectivity (Fan et al., 2011).

Material Science and Organic Chemistry

This compound also finds applications in material science and advanced organic chemistry. It can serve as a building block for various heterocyclic compounds and in the development of novel organic materials (Rahimizadeh et al., 2007).

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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